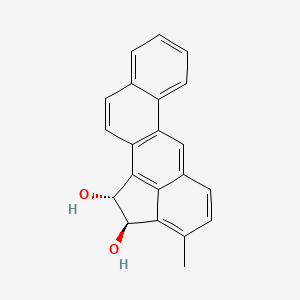
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative. It is known for its complex structure, which includes multiple fused aromatic rings and a dihydrodiol moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the metabolic activation of certain carcinogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- typically involves the reduction of the corresponding epoxide. The epoxide can be prepared through the oxidation of Benz(j)aceanthrylene-3-methyl- using peracids such as m-chloroperbenzoic acid. The reduction of the epoxide to the dihydrodiol can be achieved using catalytic hydrogenation or chemical reduction methods with reagents like sodium borohydride .
Industrial Production Methods: the general approach would involve large-scale oxidation and reduction processes, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- can undergo further oxidation to form quinones and other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Hydrocarbon forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- involves its metabolic activation to reactive intermediates that can form covalent bonds with DNA. This process is mediated by enzymes such as cytochrome P450, which oxidize the compound to form epoxides and dihydrodiols. These reactive intermediates can then interact with DNA, leading to the formation of DNA adducts and potential mutagenic effects .
Comparison with Similar Compounds
- Benz(j)aceanthrylene, 3-methyl-
- 1,2-Dehydro-3-methylcholanthrene
- 3-Methylcholanthrylene
- 3-Methylbenz(j)aceanthrylene
Comparison: Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is unique due to its dihydrodiol moiety, which plays a crucial role in its metabolic activation and interaction with DNA. Similar compounds, such as Benz(j)aceanthrylene, 3-methyl-, lack this dihydrodiol group and therefore have different metabolic pathways and biological activities .
Properties
CAS No. |
132342-17-7 |
|---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(1R,2R)-3-methyl-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |
InChI |
InChI=1S/C21H16O2/c1-11-6-7-13-10-16-14-5-3-2-4-12(14)8-9-15(16)19-18(13)17(11)20(22)21(19)23/h2-10,20-23H,1H3/t20-,21-/m1/s1 |
InChI Key |
MSPGUHVGYWHMPY-NHCUHLMSSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H](C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
Canonical SMILES |
CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















